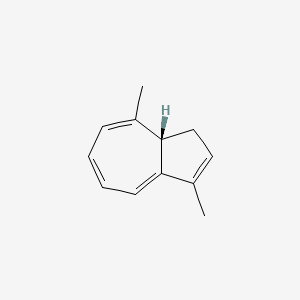
(8aS)-3,8-dimethyl-1,8a-dihydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is a chemical compound with the molecular formula C12H14. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. Azulenes are known for their unique blue color and are often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-3,8-dimethyl-1,8a-dihydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentadiene and acetylene derivatives, followed by a series of cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(8aS)-3,8-dimethyl-1,8a-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated azulenes, nitroazulenes.
Wissenschaftliche Forschungsanwendungen
(8aS)-3,8-dimethyl-1,8a-dihydroazulene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its unique blue color.
Wirkmechanismus
The mechanism of action of (8aS)-3,8-dimethyl-1,8a-dihydroazulene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene
Uniqueness
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is unique due to its specific structural configuration and the presence of two methyl groups at positions 3 and 8. This configuration imparts distinct chemical and physical properties, such as its characteristic blue color and reactivity patterns, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
85337-23-1 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(8aS)-3,8-dimethyl-1,8a-dihydroazulene |
InChI |
InChI=1S/C12H14/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-7,12H,8H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
PJSBZKIKQQHYPD-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC[C@@H]2C1=CC=CC=C2C |
Kanonische SMILES |
CC1=CCC2C1=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


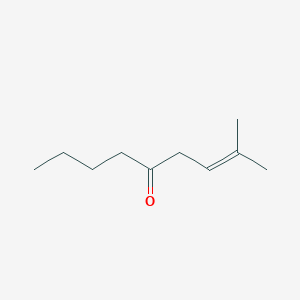
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
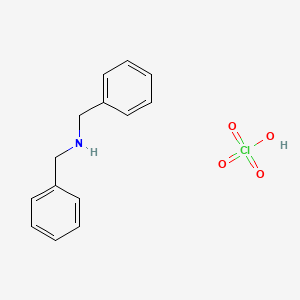
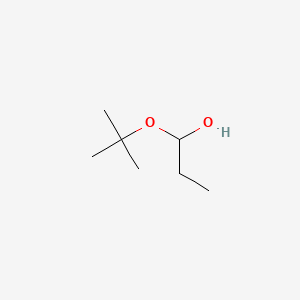
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
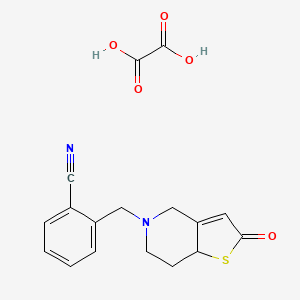
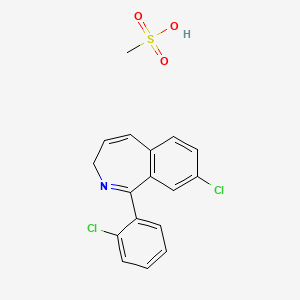
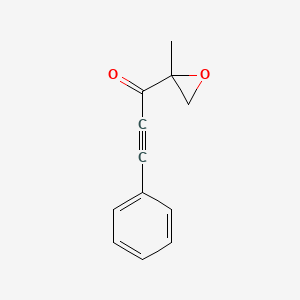
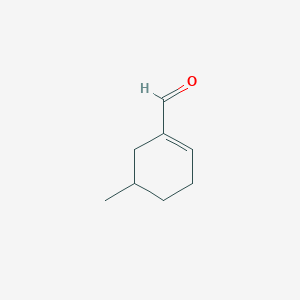

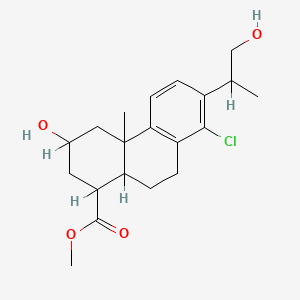

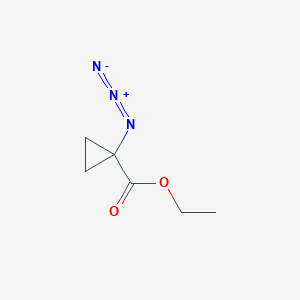
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
